3-Chloro-4-(methylthio)phenylacetic acid
Overview
Description
3-Chloro-4-(methylthio)phenylacetic acid is an organic compound notable for its applications across various fields such as chemistry, biology, medicine, and industry. This compound features a chlorinated aromatic ring with a methylthio group attached, contributing to its unique chemical properties and versatility in synthesis and reactions.
Scientific Research Applications
3-Chloro-4-(methylthio)phenylacetic acid has garnered significant attention in various scientific research domains:
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing more complex molecules and intermediates for pharmaceuticals.
Biology
Biochemical Studies: Investigated for its potential interactions with enzymes and proteins due to its structural uniqueness.
Medicine
Drug Development: Explored as a building block for creating new therapeutic agents with potential antimicrobial, anti-inflammatory, and anticancer properties.
Industry
Material Science: Utilized in the preparation of specialty chemicals and advanced materials due to its reactivity and functional group versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aromatic Chlorination: This initial step involves the chlorination of a phenylacetic acid derivative to introduce the chlorine atom at the meta position.
Thiomethylation: Following chlorination, a thiomethylation reaction is performed to attach the methylthio group to the aromatic ring. This reaction can be carried out using methylthiol and a suitable catalyst under controlled conditions.
Industrial Production Methods
On an industrial scale, the production of 3-Chloro-4-(methylthio)phenylacetic acid may involve streamlined processes for efficiency and cost-effectiveness, utilizing large-scale reactors for controlled chlorination and thiomethylation reactions, often with automated monitoring systems to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: In the presence of strong oxidizing agents, 3-Chloro-4-(methylthio)phenylacetic acid can undergo oxidation, leading to the formation of sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride to modify the carboxylic acid group into alcohol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and oxygen under catalytic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride in protic solvents.
Substitution: Sodium methoxide, sodium ethoxide, and other nucleophiles under basic conditions.
Major Products Formed
Sulfoxides and Sulfones: Oxidation products.
Alcohol Derivatives: Products of reduction reactions.
Substituted Phenylacetic Acids: Resulting from nucleophilic substitution reactions.
Mechanism of Action
3-Chloro-4-(methylthio)phenylacetic acid exerts its effects through various molecular pathways, often involving the interaction of its aromatic ring and functional groups with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that recognize and bind to the compound's functional groups.
Pathways Involved: Depending on the context, the compound can influence biochemical pathways related to oxidative stress, enzyme inhibition, or signal transduction processes.
Comparison with Similar Compounds
3-Chloro-phenylacetic acid
4-(Methylthio)phenylacetic acid
2-Chloro-4-(methylthio)phenylacetic acid
Uniqueness: The specific combination of chlorine and methylthio groups in 3-Chloro-4-(methylthio)phenylacetic acid imparts unique reactivity and properties not observed in other structurally related compounds, making it a valuable target for synthesis and research.
This comprehensive overview provides insight into the significance and versatility of this compound across various domains. How's this for a start?
Properties
IUPAC Name |
2-(3-chloro-4-methylsulfanylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUPIFBYMDGMPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476900 | |
Record name | [3-Chloro-4-(methylsulfanyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87776-75-8 | |
Record name | 3-Chloro-4-(methylthio)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87776-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Chloro-4-(methylsulfanyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetic acid, 3-chloro-4-(methylthio) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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